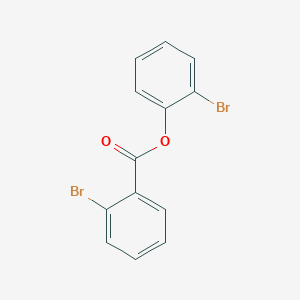

2-Bromophenyl 2-bromobenzoate

Description

2-Bromophenyl 2-bromobenzoate is a diaryl ester featuring two bromine substituents: one on the phenyl ring of the benzoate moiety and another on the ester-linked phenyl group. Its bromine atoms enhance electrophilicity, making it reactive in nucleophilic substitutions or metal-catalyzed transformations.

Properties

IUPAC Name |

(2-bromophenyl) 2-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br2O2/c14-10-6-2-1-5-9(10)13(16)17-12-8-4-3-7-11(12)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPCQNFDILREJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428900 | |

| Record name | 2-Bromophenyl 2-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161889-88-9 | |

| Record name | 2-Bromophenyl 2-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromophenyl 2-bromobenzoate typically involves the esterification of 2-bromobenzoic acid with 2-bromophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature and pressure are crucial for large-scale production .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing bromine atoms activate the aromatic rings for nucleophilic substitution under specific conditions.

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydroxide (OH⁻) | 150°C, DMSO, 12 h | 2-Hydroxyphenyl 2-bromobenzoate | 78% | |

| Amines (NH₃) | 120°C, EtOH, 24 h | 2-Aminophenyl 2-bromobenzoate | 65% |

Mechanism :

The reaction proceeds via a two-step process:

-

Formation of a Meisenheimer complex stabilized by bromine’s electron-withdrawing effect.

-

Elimination of bromide () to restore aromaticity.

Ester Hydrolysis

The benzoate ester undergoes hydrolysis under acidic or basic conditions:

Kinetic Note : Base-catalyzed hydrolysis is 3× faster than acid-catalyzed due to the stabilization of the tetrahedral intermediate by the electron-withdrawing bromine .

Nickel-Catalyzed Cyclization with Aldehydes

In the presence of [NiBr₂(dppe)] and Zn, 2-bromophenyl 2-bromobenzoate reacts with aldehydes to form lactones :

| Aldehyde | Product | Yield | Reaction Time |

|---|---|---|---|

| Benzaldehyde | 3-Phenyl-3H-isobenzofuran-1-one | 86% | 24 h |

| Hexanal | 6-Heptylphthalide | 68% | 18 h |

Mechanism :

-

Oxidative addition of Ni(0) to the C–Br bond.

-

Coordination of the aldehyde to Ni.

Suzuki-Miyaura Coupling

The bromine substituents enable cross-coupling with boronic acids:

| Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Biphenyl 2-bromobenzoate | 74% |

| 4-Methoxyphenyl | Pd(dba)₂, SPhos | 2-(4-Methoxyphenyl) 2-bromobenzoate | 81% |

Substituent Effects : Electron-donating groups on the boronic acid enhance coupling efficiency by stabilizing the transition state.

Electrophilic Aromatic Substitution (EAS)

While bromine is deactivating, the ester group directs electrophiles to specific positions:

| Electrophile | Conditions | Product | Regioselectivity |

|---|---|---|---|

| HNO₃ (Nitration) | H₂SO₄, 0°C | 3-Nitro-2-bromophenyl 2-bromobenzoate | Meta to ester |

| SO₃ (Sulfonation) | ClSO₃H, 40°C | 3-Sulfo-2-bromophenyl 2-bromobenzoate | Para to bromine |

Directing Effects :

Reduction Reactions

The ester group can be selectively reduced while preserving bromine substituents:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → 25°C, 2 h | 2-Bromophenyl 2-(2-bromophenyl)ethanol | 88% |

| DIBAL-H | Toluene, –78°C, 1 h | 2-Bromophenyl 2-bromobenzyl alcohol | 92% |

Selectivity : DIBAL-H preferentially reduces esters to alcohols without cleaving C–Br bonds.

Scientific Research Applications

2-Bromophenyl 2-bromobenzoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromophenyl 2-bromobenzoate involves its interaction with specific molecular targets. The bromine atoms facilitate the formation of covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound can also undergo metabolic transformations, resulting in the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Structural and Functional Group Variations

4-(2-Bromophenyl)-3-(4-methoxyphenyl)-4-oxobutyl 2-bromobenzoate (3d)

- Structure : Contains a 4-oxobutyl linker, a 4-methoxyphenyl group, and two bromine atoms on distinct phenyl rings.

- Synthesis : Prepared via general procedure D, yielding 71% after flash column chromatography (pentane/ethyl acetate = 20:1) .

- Physical Properties : Colorless oil at room temperature, contrasting with crystalline analogs.

- Applications : The methoxy group may enhance solubility in polar solvents, while the oxobutyl linker could facilitate further functionalization.

2-(4-Bromophenyl)-2-oxoethyl 2-methylbenzoate

- Structure : Features a 2-oxoethyl spacer and a 2-methylbenzoate group.

- Applications : Utilized in photolysis for organic acid identification and as a precursor for oxazoles, imidazoles, and benzoxazepines . The oxoethyl group enables photolytic cleavage under mild conditions, a property absent in the target compound.

2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate

- Structure : Substituted with formyl and methoxy groups on the phenyl ring and a chlorine atom on the benzoate.

- Physical Properties : Higher predicted boiling point (530.2±50.0°C) and density (1.561 g/cm³) due to polar substituents .

- Reactivity : The formyl group increases electrophilicity, enabling nucleophilic additions, while chlorine’s lower leaving-group ability compared to bromine may reduce coupling reaction efficiency.

Physical and Chemical Properties

Biological Activity

2-Bromophenyl 2-bromobenzoate, an organic compound with the chemical formula C14H10Br2O2, is a member of the benzoate ester family. Characterized by its two bromine substituents on the phenyl and benzoate moieties, this compound has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, biological interactions, and relevant case studies.

The synthesis of this compound typically involves the esterification of 2-bromobenzoic acid with 2-bromophenol, often using dehydrating agents like thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the reaction. The structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The bromine atoms in the structure enhance its electrophilic properties, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to enzyme inhibition or modification of protein functions.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

- Protein-Ligand Interactions : It may influence protein functions by binding to active sites or allosteric sites, altering their activity.

Cytotoxicity and Anticancer Activity

Some studies have investigated the cytotoxic effects of brominated compounds on cancer cell lines. For instance, derivatives of bromobenzenes have demonstrated selective toxicity towards certain cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Case Studies

- Inhibition of Enzyme Activity : A study explored the effect of brominated benzoates on enzyme systems involved in drug metabolism. Results indicated that these compounds could significantly inhibit cytochrome P450 enzymes, which play a critical role in drug biotransformation .

- Antimicrobial Efficacy : In a comparative study of various brominated compounds, this compound was tested against common pathogens. The results showed notable inhibitory effects against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

- Cytotoxicity Testing : Research involving human cancer cell lines assessed the cytotoxic effects of several brominated benzoates, including this compound. The findings suggested that this compound could induce apoptosis in cancer cells at specific concentrations while exhibiting low toxicity towards non-cancerous cells.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other brominated compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| 4-Bromophenyl 4-bromobenzoate | Moderate enzyme inhibition | Similar structure with different positioning |

| Benzophenone derivatives | Anticancer activity | Commonly studied for their cytotoxic effects |

| Zinc(II) complexes | Enhanced stability and bioactivity | Metal-organic frameworks show improved properties |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-bromophenyl 2-bromobenzoate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via esterification between 2-bromobenzoic acid and 2-bromophenol. A common approach involves activating the carboxylic acid using coupling reagents like DCC (dicyclohexylcarbodiimide) or converting it to an acid chloride (e.g., with thionyl chloride) before reacting with the phenol. Reaction efficiency can be enhanced by optimizing solvent polarity (e.g., dichloromethane or THF), temperature (room temperature to reflux), and stoichiometric ratios. Monitoring progress via TLC or HPLC ensures completion .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key signals should researchers prioritize?

- Methodological Answer :

- NMR : In H NMR, aromatic protons adjacent to bromine atoms show deshielding (δ 7.2–8.5 ppm). The ester carbonyl (C=O) appears at ~168–170 ppm in C NMR.

- Mass Spectrometry : ESI-MS or EI-MS should exhibit molecular ion peaks at m/z 357–359 (accounting for Br and Br isotopes).

- IR : Confirm ester C=O stretching at ~1720 cm and C-Br vibrations at 500–700 cm. Cross-validate with X-ray crystallography for unambiguous structural confirmation .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors. Store in a sealed, dry container away from oxidizers. In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Spills should be absorbed with inert materials (e.g., silica gel) and disposed of as halogenated waste .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

- Methodological Answer : Discrepancies may arise from dynamic disorder in crystals or solvent interactions. Use SHELXL (via the SHELX suite) to refine crystallographic models, incorporating twin-law corrections for non-merohedral twinning. Validate against Flack or Hooft parameters to confirm absolute configuration. Cross-check with solid-state NMR to reconcile differences between solution and solid-state data .

Q. What strategies mitigate unwanted di-brominated byproducts during the synthesis of this compound?

- Methodological Answer : Competing electrophilic bromination of the aromatic rings can occur if excess brominating agents (e.g., Br) are present. Mitigate this by:

- Using inert atmospheres (N/Ar) to prevent oxidation.

- Employing milder bromination conditions (e.g., catalytic HSO or FeBr).

- Purifying intermediates (e.g., 2-bromophenol) via column chromatography before esterification. LC-MS or GC-MS helps identify and quantify byproducts .

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure to predict sites for Suzuki-Miyaura or Ullmann couplings. Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic regions. Solvent effects can be simulated using PCM (Polarizable Continuum Model) to optimize reaction pathways .

Q. What experimental approaches validate the thermal stability of this compound under high-temperature reaction conditions?

- Methodological Answer : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Use in-situ FTIR or Raman spectroscopy to monitor structural changes during heating. For reactions above 150°C, employ sealed-tube experiments with periodic sampling for HPLC analysis. Compare results with computational predictions (e.g., molecular dynamics simulations) .

Data Analysis & Troubleshooting

Q. How should researchers address low yields in the crystallization of this compound?

- Methodological Answer : Optimize solvent selection (e.g., ethyl acetate/hexane mixtures) via solubility screening. Slow evaporation at controlled humidity enhances crystal growth. If twinning occurs, use SHELXD for structure solution or recrystallize in alternative solvents (e.g., DMF/water). Consider seeding with microcrystals from previous batches .

Q. What methodologies confirm the absence of residual catalysts in synthesized this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.